molecular formula C18H27ClN2O6 B2598036 Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1216997-81-7

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2598036
CAS No.: 1216997-81-7
M. Wt: 402.87
InChI Key: OFBSEBDSPKXCQZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(methoxycarbonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate
  • Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate acetate

Uniqueness

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the piperazine ring and the phenoxy group contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methoxycarbonylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6.ClH/c1-3-25-18(23)20-10-8-19(9-11-20)12-15(21)13-26-16-6-4-14(5-7-16)17(22)24-2;/h4-7,15,21H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSEBDSPKXCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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